molecular formula C8H15N3OS B13641981 4-(2-Methoxyethyl)-5-propyl-4h-1,2,4-triazole-3-thiol

4-(2-Methoxyethyl)-5-propyl-4h-1,2,4-triazole-3-thiol

Cat. No.: B13641981
M. Wt: 201.29 g/mol
InChI Key: UZEVZPRNVXMRRP-UHFFFAOYSA-N
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Description

4-(2-Methoxyethyl)-5-propyl-4h-1,2,4-triazole-3-thiol is a chemical compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxyethyl group at the 4-position, a propyl group at the 5-position, and a thiol group at the 3-position of the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethyl)-5-propyl-4h-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyethyl hydrazine with propyl isothiocyanate, followed by cyclization with a suitable reagent to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethyl)-5-propyl-4h-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.

    Substitution: The methoxyethyl and propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(2-Methoxyethyl)-5-propyl-4h-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethyl)-5-propyl-4h-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The triazole ring may also interact with biological receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyethyl)-5-methyl-4h-1,2,4-triazole-3-thiol: Similar structure but with a methyl group instead of a propyl group.

    4-(2-Methoxyethyl)-5-ethyl-4h-1,2,4-triazole-3-thiol: Similar structure but with an ethyl group instead of a propyl group.

    4-(2-Methoxyethyl)-5-butyl-4h-1,2,4-triazole-3-thiol: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

The uniqueness of 4-(2-Methoxyethyl)-5-propyl-4h-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl group enhances its solubility, while the propyl group contributes to its hydrophobic character. These features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H15N3OS

Molecular Weight

201.29 g/mol

IUPAC Name

4-(2-methoxyethyl)-3-propyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C8H15N3OS/c1-3-4-7-9-10-8(13)11(7)5-6-12-2/h3-6H2,1-2H3,(H,10,13)

InChI Key

UZEVZPRNVXMRRP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NNC(=S)N1CCOC

Origin of Product

United States

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